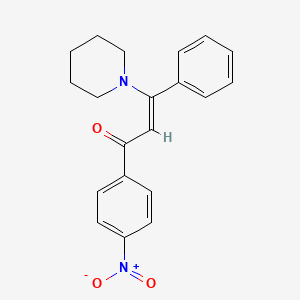![molecular formula C20H22N6O B5296140 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine](/img/structure/B5296140.png)
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the dopamine transporter and has been used to study Parkinson's disease and other neurological disorders.
作用機序
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the transporter, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been shown to induce a selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine leads to the symptoms of Parkinson's disease. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the degeneration of dopaminergic neurons.
実験室実験の利点と制限
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying Parkinson's disease and other neurological disorders. 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine is also relatively easy to synthesize and purify, which makes it readily available for research. However, 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has several limitations. It is highly toxic and can cause irreversible damage to dopaminergic neurons in the brain. This toxicity makes it difficult to use in human studies and limits its clinical applications.
将来の方向性
There are several future directions for research on 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine. One area of research is the development of new compounds that can selectively target dopaminergic neurons without causing toxicity. Another area of research is the use of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine to better understand its mechanism of action and potential therapeutic applications.
合成法
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine can be synthesized by reacting 4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with N-phenylpiperidin-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
科学的研究の応用
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine has been widely used in scientific research to study Parkinson's disease and other neurological disorders. It is a potent inhibitor of the dopamine transporter, which leads to a decrease in dopamine levels in the brain. This depletion of dopamine mimics the symptoms of Parkinson's disease in animal models and has been used to study the disease's pathophysiology and potential treatments.
特性
IUPAC Name |
(3-anilinopiperidin-1-yl)-[4-(2-methyltetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-25-23-19(22-24-25)15-9-11-16(12-10-15)20(27)26-13-5-8-18(14-26)21-17-6-3-2-4-7-17/h2-4,6-7,9-12,18,21H,5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJGEMQFKHGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-N-phenyl-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)
![1,1'-[(4-chlorophenyl)methylene]dipiperidine](/img/structure/B5296124.png)
![N-(cyclopropylmethyl)-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5296134.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B5296146.png)
![7-[2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-1-methyl-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5296148.png)
![1-(2-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5296150.png)
![2-cyano-N-(2-methoxyphenyl)-3-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}acrylamide](/img/structure/B5296157.png)
